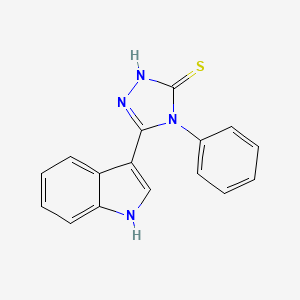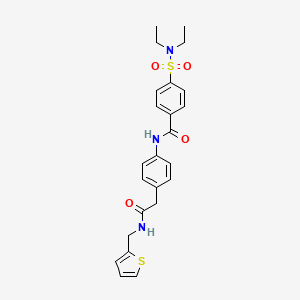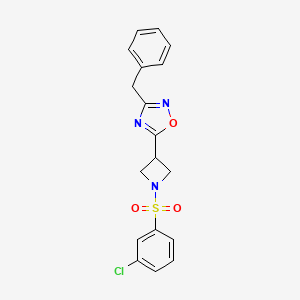![molecular formula C20H17N3O4S B2737947 N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-14-1](/img/structure/B2737947.png)
N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group suggests that it may have similar properties to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known without specific studies or data .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthetic Routes and Analogs : Research has demonstrated various synthetic routes to create substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, indicating a broad interest in quinazoline derivatives for their potential biological activities (Chau, Saegusa, & Iwakura, 1982). These compounds were synthesized via reactions involving methyl anthranilate with aryl-oxadiazolinones, suggesting a methodological relevance for constructing similar complex molecules.
Antipsychotic Potential : Heterocyclic carboxamides, including quinazoline derivatives, were evaluated for their antipsychotic properties, showing promise in binding to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996). This highlights the therapeutic potential of quinazoline derivatives in neurological disorders.
Antimicrobial and Antitubercular Activities : A study on quinazolinone analogs substituted with benzothiophene demonstrated significant antimicrobial and antitubercular activities, suggesting the utility of quinazoline frameworks in developing new antimicrobial agents (Rao & Subramaniam, 2015).
Cytotoxic Activity : The synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives with cationic side chains from aminoanthraquinones showed varying degrees of cytotoxicity against cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Bu et al., 2001).
Herbicidal Activity : Benzoxazinone derivatives with an isoindolinedione substitution and a carboxylic ester group, related to the quinazoline scaffold, exhibited significant herbicidal activities against various weeds, hinting at agricultural applications (Huang et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-7-21-18(24)13-4-5-14-15(9-13)22-20(28)23(19(14)25)10-12-3-6-16-17(8-12)27-11-26-16/h2-6,8-9H,1,7,10-11H2,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFXSUFACJDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)


![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737877.png)

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)


![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)
